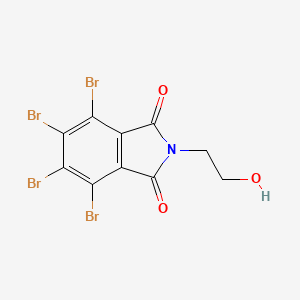

N-(2-hydroxyethyl) tetrabromophthalimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxyethyl) tetrabromophthalimide is a useful research compound. Its molecular formula is C10H5Br4NO3 and its molecular weight is 506.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Flame Retardant Properties

Overview

N-(2-hydroxyethyl) tetrabromophthalimide is primarily used as a flame retardant in polymer compositions. Its effectiveness stems from the presence of bromine atoms, which disrupt the combustion process by releasing bromine radicals that inhibit flame propagation.

Case Study: Polymer Compositions

A study highlighted the use of this compound in producing ultra-white flame retardant compositions. The synthesis involves reacting tetrabromophthalic anhydride with ethylene diamine in an acetic acid medium, resulting in a product with a low yellowness index, making it suitable for high-quality white plastics . This property is crucial for applications in consumer goods where aesthetic qualities are important.

| Property | Value |

|---|---|

| Yellowness Index | < 4 |

| Whiteness Index | > 70 |

| Application | Polymer compositions |

Applications in Textiles

Overview

The compound is also utilized in textile applications, where it provides fire resistance to fabrics used in various industries, including automotive and aerospace. Its incorporation into textile fibers enhances safety standards without compromising fabric quality.

Case Study: Textile Treatments

Research indicates that textiles treated with this compound exhibit improved flame resistance compared to untreated fabrics. This has led to its adoption in protective clothing and upholstery materials, where fire safety is paramount .

Use in Electronics

Overview

In the electronics industry, this compound serves as a flame retardant in circuit boards and electronic casings. The compound's thermal stability and effectiveness at high temperatures make it suitable for protecting sensitive electronic components.

Case Study: Electronic Equipment Casings

A regulatory analysis noted the declining use of certain brominated flame retardants due to environmental concerns; however, this compound remains compliant with safety regulations while providing necessary fire protection . Its application helps meet stringent fire safety standards required for electronic devices.

| Industry | Application |

|---|---|

| Electronics | Circuit boards |

| Textiles | Protective clothing |

| Automotive | Upholstery materials |

Regulatory Considerations

Overview

As with many chemical compounds, the use of this compound is subject to regulatory scrutiny due to potential environmental and health impacts. The compound has been evaluated under various regulations aimed at controlling persistent bioaccumulative toxic (PBT) substances.

Regulatory Framework

The Environmental Protection Agency (EPA) has included this compound in discussions regarding flame retardants, emphasizing the need for safe alternatives while ensuring that effective fire protection remains available . This regulatory landscape influences its application across different sectors.

Research and Development Trends

Recent studies have focused on enhancing the efficiency of this compound through modifications that improve its environmental profile while maintaining its flame-retardant properties. Innovations include developing formulations that reduce leaching and enhance compatibility with various polymers .

Analyse Chemischer Reaktionen

Acrylation Reaction

HETP undergoes acrylation with acryloyl chloride to form 2-(N-tetrabromophthalimido)ethyl acrylate (TPEA) , a polymerizable monomer :

Reaction Scheme :

HETP+CH2=CHCOClTriethylamine, 0–5°CTPEA+HCl

Conditions :

-

Base : Triethylamine (stochiometric)

-

Temperature : 0–5°C

-

Solvent : DMF

Product Properties :

-

Solubility : Soluble in polar organic solvents (DMF, acetone)

-

Polymerization : Initiated by azobisisobutyronitrile (AIBN) at 60°C to form poly-TPEA .

Polymerization of TPEA

TPEA polymerizes via free-radical mechanism to yield poly(2-(N-tetrabromophthalimido)ethyl acrylate) :

Conditions :

-

Initiator : AIBN (1 wt%)

-

Temperature : 60°C

-

Solvent : DMF

Polymer Properties :

Exchange Reactions of Poly-TPEA

Poly-TPEA undergoes nucleophilic substitution with hydroxy and amino compounds, forming modified polymers. Key findings are summarized below:

Reaction with Amines

| Amine | Br% (Found) | Exchange% | Time (hr) |

|---|---|---|---|

| Aniline | 41.50 | 72 | 6 |

| p-Aminophenol | 31.25 | 80 | 6 |

| p-Aminobenzoic acid | 36.45 | 70 | 6 |

Mechanism : Nucleophilic displacement of the acrylate group by amines .

Reaction with Hydroxy Compounds

| Hydroxy Compound | Br% (Found) | Exchange% | Time (hr) |

|---|---|---|---|

| t-Butanol | 32.76 | 76 | 6 |

| Cyclohexanol | 35.74 | 68 | 6 |

| Phenol | 20.45 | 87 | 6 |

Conditions :

Eigenschaften

CAS-Nummer |

26015-78-1 |

|---|---|

Molekularformel |

C10H5Br4NO3 |

Molekulargewicht |

506.77 g/mol |

IUPAC-Name |

4,5,6,7-tetrabromo-2-(2-hydroxyethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C10H5Br4NO3/c11-5-3-4(6(12)8(14)7(5)13)10(18)15(1-2-16)9(3)17/h16H,1-2H2 |

InChI-Schlüssel |

ZEEJBQJAPCTECM-UHFFFAOYSA-N |

Kanonische SMILES |

C(CO)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.